molecular formula C29H28N2O2 B4034672 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE

1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE

Cat. No.: B4034672
M. Wt: 436.5 g/mol
InChI Key: IYMUSRQISKIQFR-UHFFFAOYSA-N
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Description

1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could interact with biological systems in unique ways, potentially making it useful for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE likely involves multiple steps, including the formation of the piperazine ring, the attachment of the benzhydryl group, and the incorporation of the naphthyloxy moiety. Typical reaction conditions might include:

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate specific reactions.

    Temperature: Controlled temperatures to optimize reaction yields.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE could have several scientific research applications:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent or drug candidate.

    Industry: Utilizing its unique properties in material science or chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-PROPANONE
  • 1-(4-BENZHYDRYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-BUTANONE

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O2/c32-28(22-33-27-16-15-23-9-7-8-14-26(23)21-27)30-17-19-31(20-18-30)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMUSRQISKIQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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